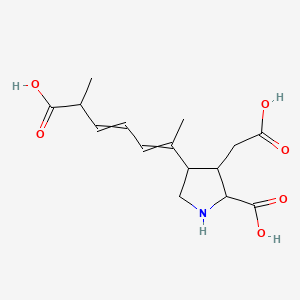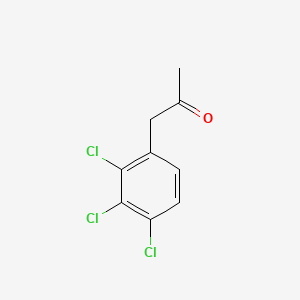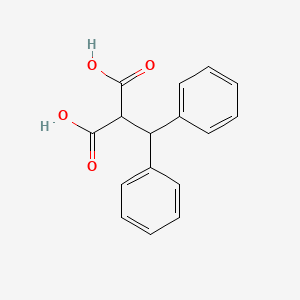
(Diphenylmethyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylmethyl)propanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon atom, which is also bonded to a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)propanedioic acid typically involves the reaction of diphenylmethanol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced production times. Industrial production also focuses on optimizing the use of catalysts and solvents to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylmethyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include esters, amides, anhydrides, and various halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
(Diphenylmethyl)propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including β-lactam antibiotics.
Industry: The compound is used in the production of specialty chemicals, resins, and polymers
Mecanismo De Acción
The mechanism of action of (Diphenylmethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a competitive inhibitor of enzymes such as succinate dehydrogenase in the respiratory electron transport chain. This inhibition disrupts the normal metabolic processes, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid:
Dimethyl Malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Succinic Acid: Another dicarboxylic acid with a similar structure but different reactivity and applications.
Uniqueness
(Diphenylmethyl)propanedioic acid is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Número CAS |
4372-39-8 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-benzhydrylpropanedioic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) |
Clave InChI |
GVSOIHLBHAKZIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


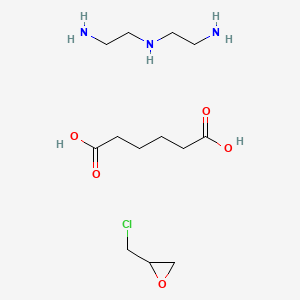
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
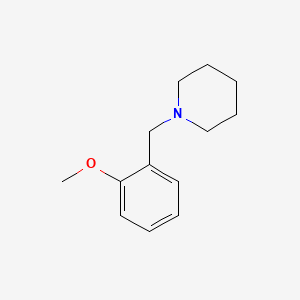
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)

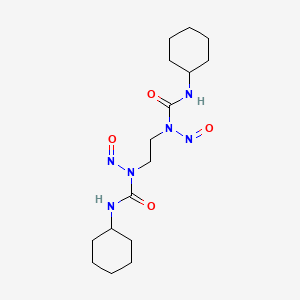

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
